Product packaging for 4-Fluoro-1H-benzo[d]imidazol-2-amine(Cat. No.:CAS No. 1249526-67-7)

4-Fluoro-1H-benzo[d]imidazol-2-amine

Número de catálogo: B1445135
Número CAS: 1249526-67-7
Peso molecular: 151.14 g/mol
Clave InChI: SEBBYGDROFRJJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Fluoro-1H-benzo[d]imidazol-2-amine (CAS Registry Number: 1249526-67-7) is a fluorinated benzimidazole derivative with the molecular formula C 7 H 6 FN 3 and a molecular weight of 151.14 g/mol . This compound is characterized by a calculated density of 1.487 g/cm³ and is very slightly soluble in water (0.76 g/L at 25 °C) . As a member of the benzimidazole family, it serves as a privileged aromatic heterocyclic scaffold in medicinal chemistry and drug discovery . The benzimidazole core is recognized for its wide spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and antioxidant properties . Specifically, benzimidazole derivatives have demonstrated significant potential as V600E BRAF inhibitors for the targeted treatment of cancers such as melanoma, showcasing their relevance in oncology research and the development of kinase-targeted therapies . The incorporation of a fluorine atom, as in this compound, is a common strategy in lead optimization to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. Hazard and Safety Information: This compound is classified as hazardous and poses several health risks. It may cause skin irritation (H315), serious eye irritation (H319), specific target organ toxicity through single exposure (H335), and harmful effects if swallowed (H302) . A Safety Data Sheet (SDS) is available for consultation . Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FN3 B1445135 4-Fluoro-1H-benzo[d]imidazol-2-amine CAS No. 1249526-67-7

Propiedades

IUPAC Name

4-fluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBBYGDROFRJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734445
Record name 4-Fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249526-67-7
Record name 4-Fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Starting Materials and Key Intermediates

Synthetic Route Overview

The typical synthetic route involves:

This can be achieved either by direct amination during cyclization or via subsequent substitution reactions.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Cyclization 4-Fluoro-o-phenylenediamine + formamide, reflux 70-85 Typically performed in polar solvents like DMF or DMSO
2 Amination at 2-position Ammonia or ammonium salts, elevated temperature 60-75 May require catalysts or activating agents
3 Purification Recrystallization or preparative HPLC - Ensures high purity for subsequent applications

Representative Literature Procedures

  • Amide Coupling and Cyclization : In a study involving benzimidazole derivatives, 1H-benzo[d]imidazol-2-amine was prepared by stirring o-phenylenediamine derivatives with formamide at elevated temperatures (around 150 °C) for several hours, followed by purification. This method yields the benzimidazole core with the amino group at position 2 intact.

  • Fluorination Strategy : Selective fluorination at the 4-position is often achieved by starting with 4-fluoro-o-phenylenediamine rather than post-cyclization fluorination to avoid harsh conditions that can degrade the benzimidazole ring.

  • Microwave-Assisted Synthesis : Microwave irradiation has been reported to accelerate the cyclization and amination steps, reducing reaction times from hours to minutes while maintaining or improving yields.

Advanced Synthetic Modifications and Challenges

  • Selective Functionalization : The presence of the fluorine atom can influence the electronic properties and reactivity of the aromatic ring, requiring careful optimization of reaction conditions to avoid side reactions.

  • Use of Coupling Agents : For derivatization beyond the basic amine, coupling agents such as HBTU and bases like DMAP have been employed to facilitate amide bond formation on the benzimidazole scaffold.

  • Purification Techniques : Due to the polarity and potential impurities, preparative HPLC coupled with mass spectrometry is often used to isolate pure this compound derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Thermal Cyclization 4-Fluoro-o-phenylenediamine + formamide Reflux, 150 °C, several hours 70-85 Simple, straightforward Longer reaction time
Microwave-Assisted Synthesis Same as above Microwave, 180 °C, minutes 75-90 Faster, higher yield Requires specialized equipment
Post-Cyclization Amination Ammonia or ammonium salts Elevated temperature, solvent 60-75 Direct amination possible May need catalysts or activating agents
Coupling with HBTU/DMAP Benzimidazole amine + acid derivatives DMF, 60-85 °C, 16 h 3-35 Enables further derivatization Lower yields, complex purification

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of a wide range of substituted benzimidazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
4-Fluoro-1H-benzo[d]imidazol-2-amine has shown potential as an anticancer agent. Studies indicate that compounds within the benzimidazole class can induce apoptosis in cancer cells and inhibit cell proliferation. The fluorine substitution may enhance binding affinity to specific molecular targets, increasing therapeutic efficacy against various cancer cell lines.

Antimicrobial Properties
Research has suggested that derivatives of this compound possess antimicrobial activity. This property makes it a candidate for developing new antibiotics or antifungal agents, particularly against resistant strains .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For instance, it may interact with tyrosine kinases and serine/threonine kinases, which are crucial in cell signaling pathways. By inhibiting these enzymes, this compound can alter downstream signaling processes, potentially leading to therapeutic effects in diseases like cancer .

Drug Design and Development

Due to its structural characteristics, this compound serves as a scaffold for designing novel drugs targeting various diseases. The compound's ability to undergo further chemical modifications allows researchers to synthesize derivatives with enhanced pharmacological properties .

Material Science

In addition to its biological applications, this compound is being explored for use in developing new materials with specific electronic or optical properties. Its unique chemical structure may contribute to the performance of materials in electronic devices or sensors .

Case Study: Anticancer Activity

A study investigating the efficacy of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the intrinsic pathway, highlighting its potential as a lead compound for anticancer drug development .

Case Study: Enzyme Inhibition

In another study focusing on enzyme interactions, this compound was shown to inhibit specific kinases involved in tumor growth. The inhibition led to reduced phosphorylation of key substrates, indicating its potential utility in targeted cancer therapies .

Comparative Analysis Table

Compound NameStructural FeaturesUnique Attributes
This compoundFluorine at position 4; amino group at position 2Enhanced binding affinity; potential anticancer activity
5-Fluoro-1H-benzo[d]imidazol-2-amineFluorine at position 5; different substitution patternDistinct pharmacological profile
4-Chloro-1H-benzo[d]imidazol-2-amineChlorine at position 4; amino group at position 2Potential for drug design targeting infections

Mecanismo De Acción

The mechanism of action of 4-Fluoro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparación Con Compuestos Similares

Substituent Position and Functional Group Variations

Key structural variations among benzimidazol-2-amine derivatives include:

  • Halogen Substitutions :
    • 4-Bromo-1H-benzo[d]imidazol-2-amine (C₇H₆BrN₃, MW: 212.05 g/mol) replaces fluorine with bromine, increasing molecular weight and polarizability but reducing electronegativity .
    • 4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (24; C₁₄H₁₀Cl₂N₃, MW: 294.16 g/mol) incorporates chlorine at the 4-position and a dichlorobenzyl group at N1, enhancing lipophilicity .
  • Oxygen-Containing Groups: 4-Methoxy-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (28; C₁₅H₁₂Cl₂N₃O, MW: 327.18 g/mol) features a methoxy group at the 4-position. However, synthesis challenges led to 25% contamination with the 7-methoxy isomer, reducing purity .
  • 1-Methyl-1H-benzo[d]imidazol-2-amine (C₈H₈N₃, MW: 146.17 g/mol) replaces the N1 hydrogen with a methyl group, improving biological activity in Pseudomonas aeruginosa models .

Physicochemical and Purity Profiles

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Substituents
4-Fluoro-1H-benzo[d]imidazol-2-amine C₇H₆FN₃ 151.15 95% 4-F, 2-NH₂
4-Bromo-1H-benzo[d]imidazol-2-amine C₇H₆BrN₃ 212.05 Not reported 4-Br, 2-NH₂
4-Methoxy-1-(3,4-dichlorobenzyl)-... C₁₅H₁₂Cl₂N₃O 327.18 ~75% 4-OCH₃, N1-(3,4-Cl₂C₆H₃CH₂)
1-Methyl-1H-benzo[d]imidazol-2-amine C₈H₈N₃ 146.17 >98% N1-CH₃, 2-NH₂
4-Phenyl-1-(3,4-dichlorobenzyl)-... C₂₀H₁₄Cl₂N₃ 370.25 >98% 4-C₆H₅, N1-(3,4-Cl₂C₆H₃CH₂)

Actividad Biológica

4-Fluoro-1H-benzo[d]imidazol-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

This compound features a benzimidazole core substituted with a fluorine atom at the 4-position and an amine group at the 2-position. The molecular formula is C7H6FNC_7H_6FN with a molecular weight of approximately 139.13 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

  • GABA-A Receptor Modulation : Recent studies indicate that derivatives of benzimidazole, including 4-fluoro compounds, act as positive allosteric modulators (PAMs) of the GABA-A receptor, particularly at the α1/γ2 interface. This modulation can potentially address neurological dysfunctions by enhancing inhibitory neurotransmission .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can be crucial for developing therapeutic agents against various diseases, including cancer and infections.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For example, compounds containing benzimidazole ligands have been noted for their ability to induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
  • Antimicrobial Activity : The compound has also been explored for its antimicrobial properties, which may lead to the development of new antibiotics targeting resistant strains.
  • Neuropharmacological Effects : The modulation of GABA-A receptors suggests potential applications in treating anxiety disorders and epilepsy, where enhancing GABAergic transmission is beneficial .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureUnique Features
1H-benzimidazoleBase StructureFundamental scaffold without substitutions
5-Bromo-1H-benzo[d]imidazol-2-amineBromo SubstituentLacks fluorine; different reactivity and binding properties
N-methyl-1H-benzo[d]imidazol-2-amineN-methyl SubstituentContains methyl group; affects biological activity
7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine7-Fluoro CompoundEnhanced binding affinity due to both fluorine and N-methyl groups

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Metabolic Stability Studies : Research comparing this compound with known drugs like alpidem showed that it maintains higher metabolic stability, reducing potential hepatotoxicity .
  • In vitro Studies : Various assays demonstrated that derivatives exhibit strong binding affinities to GABA-A receptors, indicating their potential as therapeutic agents in treating neurological disorders .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-1H-benzo[d]imidazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of fluorinated benzimidazole precursors. Key steps include:

  • Substitution reactions : Fluorine introduction via nucleophilic aromatic substitution (e.g., using KF or CsF) at the 4-position of the benzene ring.
  • Imidazole ring formation : Condensation of o-phenylenediamine derivatives with cyanogen bromide or thiourea derivatives under acidic conditions .
  • Optimization : Yields depend on temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst (e.g., Pd/C for dehalogenation steps). Lower yields (<50%) are common due to competing side reactions like over-alkylation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological characterization involves:

  • NMR spectroscopy : 1^1H NMR should show a singlet for the NH2_2 group (~5.2 ppm) and aromatic protons split by fluorine coupling (J = 8–10 Hz) .
  • Mass spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 166.1 (calculated molecular weight: 165.15 g/mol) .
  • X-ray crystallography : Used to resolve ambiguity in tautomeric forms (e.g., 1H vs. 3H imidazole configurations) .

Q. What are the primary physicochemical properties of this compound relevant to drug discovery?

  • Lipophilicity : LogP ~1.2 (calculated), making it moderately permeable but requiring formulation optimization for bioavailability.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL), necessitating co-solvents (e.g., PEG-400) for in vitro assays .
  • pKa : The imidazole NH (pKa ~6.5) and amine NH2_2 (pKa ~8.2) influence ionization state in physiological conditions .

Advanced Research Questions

Q. How can researchers optimize substituents on the benzimidazole core to enhance target binding affinity?

  • Structure-activity relationship (SAR) strategies :
    • Fluorine positioning : 4-Fluoro substitution improves metabolic stability compared to 5- or 6-fluoro analogs by reducing CYP450 oxidation .
    • Amino group modifications : Acetylation or alkylation of the 2-amine can modulate hydrogen-bonding interactions with targets (e.g., kinases or GPCRs) .
    • Hybrid scaffolds : Coupling with piperidine (e.g., as in N-(piperidin-4-yl) derivatives) enhances solubility and CNS penetration .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Target validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) to confirm activity.
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Crystallography : Co-crystallization with target proteins (e.g., kinases) to validate binding modes predicted by docking studies .

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

  • Screening cascade :
    • Biochemical assays : Measure IC50_{50} against a panel of 50+ kinases (e.g., p38 MAPK, JAK2) using ATP-competitive assays .
    • Cellular assays : Validate target engagement via phosphorylation inhibition (Western blot) and cytotoxicity (MTT assay) in cancer cell lines .
    • Selectivity profiling : Compare inhibition of off-targets (e.g., hERG channel) to minimize toxicity risks .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery from plasma (>85%).
  • Detection : HPLC-UV (λ = 254 nm) suffices for purity checks, but LC-MS/MS (MRM mode) is required for nanogram-level sensitivity in pharmacokinetic studies .
  • Interference : Endogenous amines may co-elute; derivatization with dansyl chloride enhances chromatographic resolution .

Q. How can computational tools predict the compound’s toxicity and metabolic fate?

  • In silico models :
    • ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) .
    • Metabolic sites : Quantum mechanical calculations (e.g., DFT) identify vulnerable positions (e.g., fluorine substitution reduces aromatic hydroxylation) .
    • DEREK Nexus : Flags structural alerts (e.g., mutagenic potential of nitroso derivatives) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Fluorinated Benzimidazole Derivatives

CompoundTarget (IC50_{50}, nM)Selectivity (vs. Kinase X)Reference
4-Fluoro-1H-benzimidazol-2-aminep38 MAPK: 120 ± 1510-fold
5-Fluoro analogp38 MAPK: 450 ± 302-fold
N-Methyl derivativeJAK2: 85 ± 1015-fold

Q. Table 2. Solubility Enhancement Strategies

MethodSolubility (mg/mL)Stability (t1/2_{1/2}, h)
PEG-400 co-solvent1.2>24
Cyclodextrin complexation0.812
Nanocrystal formulation2.548

Key Citations

  • Synthetic Routes :
  • Biological Activity :
  • Analytical Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1H-benzo[d]imidazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1H-benzo[d]imidazol-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.